N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridine core substituted at position 6 with a sulfonamide group. The sulfonamide nitrogen atoms are further functionalized with a 3-fluorophenyl and a 2-fluorobenzyl group. The fluorinated aromatic substituents are strategically positioned to enhance metabolic stability and target binding, making it a candidate for therapeutic applications such as antimalarial agents .
Properties
IUPAC Name |
N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2S/c20-15-5-3-6-16(10-15)25(11-14-4-1-2-7-18(14)21)28(26,27)17-8-9-19-23-22-13-24(19)12-17/h1-10,12-13H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCRMFPSKBGCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(C2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the fluorophenyl groups and the sulfonamide moiety. Common reagents used in these reactions include fluorobenzene derivatives, triazole precursors, and sulfonyl chlorides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the areas of oncology and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and sulfonamide group play crucial roles in its binding affinity and specificity. By modulating the activity of these targets, the compound can exert various biological effects, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Antimalarial Activity : Compounds like 6f and 8a show IC₅₀ values in the low micromolar range against Plasmodium falciparum, suggesting the target compound’s fluorinated groups may further enhance potency .
- ADME Profile : Fluorine atoms in the target compound likely reduce CYP450-mediated metabolism, prolonging half-life compared to chlorinated analogs .
- Toxicity : The absence of heavy halogens (e.g., chlorine) may lower hepatotoxicity risks, as seen in preclinical studies of fluorinated sulfonamides .
Biological Activity
N-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHFNOS
- Molecular Weight : 414.4 g/mol
- CAS Number : 1251660-07-7
This structure features a triazole ring fused with a pyridine ring, along with sulfonamide and fluorinated phenyl groups that enhance its biological activity and solubility.
Antimalarial Activity
Research has indicated that compounds within the triazolopyridine sulfonamide class exhibit significant antimalarial activity. Notably, derivatives of this compound have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria.
| Compound Name | IC50 (μM) | Activity |
|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 | Antimalarial |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 4.98 | Antimalarial |
These compounds demonstrate potent inhibitory effects against P. falciparum, indicating their potential as lead compounds for antimalarial drug development .
The mechanism by which these compounds exert their antimalarial effects primarily involves inhibition of falcipain-2 (FP-2), a cysteine protease crucial for the parasite's lifecycle. Inhibition of FP-2 leads to the degradation of human hemoglobin within the parasite, ultimately resulting in its death during the trophozoite stage .
Virtual Screening and Molecular Docking
A study conducted on a library of [1,2,4]triazolo[4,3-a]pyridine sulfonamides utilized virtual screening and molecular docking methods to identify potential inhibitors of FP-2. The study synthesized 25 selected hits from a library of 1561 compounds and evaluated their antimalarial activity in vitro against Plasmodium falciparum .
Pharmacological Profiles
In addition to antimalarial activity, triazolopyridine sulfonamides have been explored for other pharmacological effects:
- Antibacterial and Antifungal Activities : Some derivatives have shown broad-spectrum antibacterial and antifungal properties.
- Anti-inflammatory Effects : The sulfonamide group contributes to anti-inflammatory activities, making these compounds relevant in treating conditions such as cystic fibrosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
